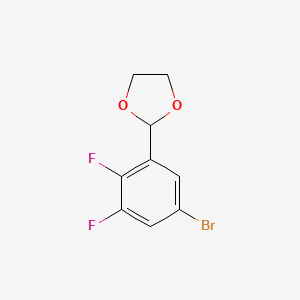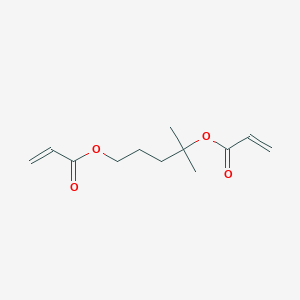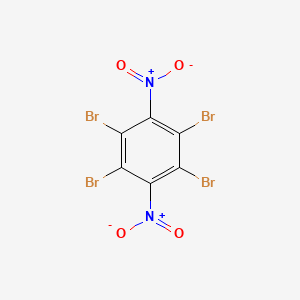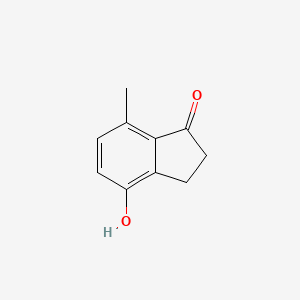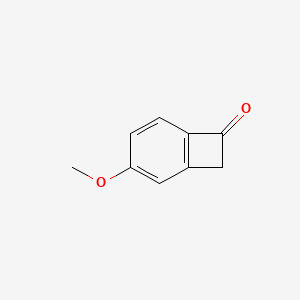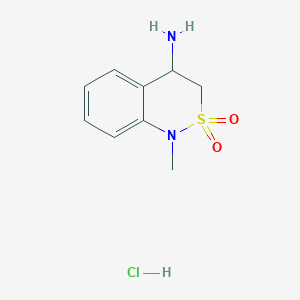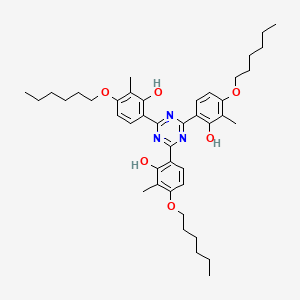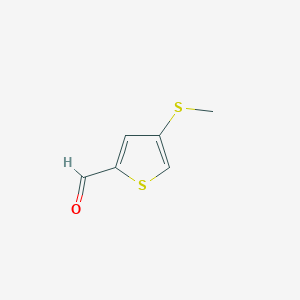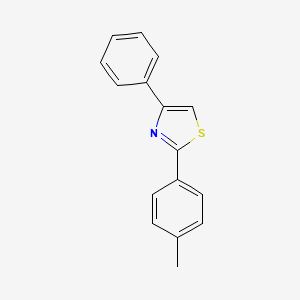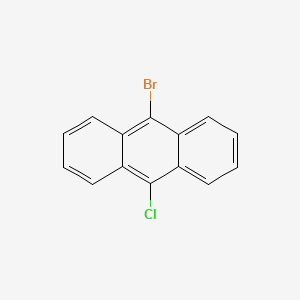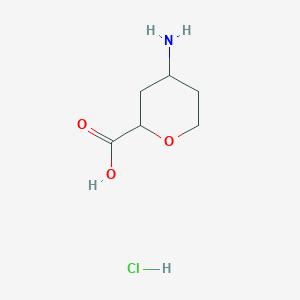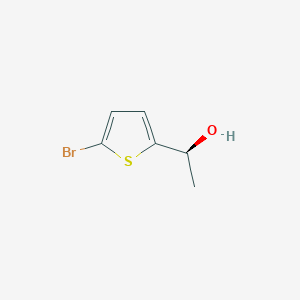
(1S)-1-(5-bromothiophen-2-yl)ethan-1-ol
Descripción general
Descripción
(1S)-1-(5-bromothiophen-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C6H7BrOS and its molecular weight is 207.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Presence and Impact of Brominated Compounds
Brominated flame retardants (BFRs), including novel brominated flame retardants (NBFRs), are extensively studied due to their widespread use and persistence in the environment. These compounds have been detected in various matrices such as indoor air, dust, consumer goods, and food. Studies highlight the necessity for ongoing research into their occurrence, environmental fate, and potential toxic effects due to their persistence and bioaccumulation. The review by Zuiderveen, Slootweg, and de Boer (2020) emphasizes the large knowledge gaps existing for many NBFRs, indicating a need for optimized analytical methods and further investigation into their indoor environmental impact, emission sources, and potential leaching behaviors (Zuiderveen, Slootweg, & de Boer, 2020).
Analytical Methods and Environmental Analysis
Research into the environmental analysis of higher brominated diphenyl ethers and decabromodiphenyl ethane (a specific NBFR) reveals critical issues related to sample contamination, analyte degradation, and the selection of appropriate detection methods. Kierkegaard, Sellström, and McLachlan (2009) review the challenges and advancements in the analysis of these compounds, highlighting the importance of developing accurate, reliable analytical techniques to monitor and understand the environmental presence and impact of such brominated compounds (Kierkegaard, Sellström, & McLachlan, 2009).
Toxicological Effects and Health Concerns
The toxicological effects of brominated flame retardants, including their potential to interfere with thyroid hormones and cause damage to liver, reproductive development, and kidneys, are of significant concern. Reviews on specific BFRs like decabromodiphenyl ethane (DBDPE) suggest similarities in toxicity to other well-known BFRs, underlining the importance of further toxicological research to evaluate their health risks accurately. Yu, Bai, and Chen (2018) discuss the upward trend in environmental and human tissue concentrations of DBDPE, highlighting its potential as a new persistent organic pollutant and the urgent need for comprehensive toxicological data (Yu, Bai, & Chen, 2018).
Propiedades
IUPAC Name |
(1S)-1-(5-bromothiophen-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGIFRWTOPRWPY-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(S1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


